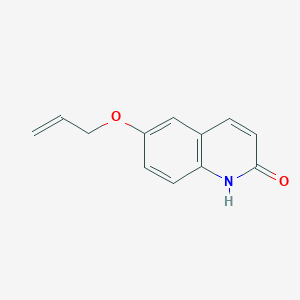
6-allyloxy-2(1H)-quinolinone
Cat. No. B8326363
M. Wt: 201.22 g/mol
InChI Key: XKMADFFZZXTLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05093339
Procedure details


In this process, a starting material, i.e., a known compound 6-hydroxy-1H-quinoline-2-one or 6-hydroxy-3,4-dihydro-(1H)-quinoline-2-one of the formula (IV), and a halogenated acetylene derivative are subjected to dehydrohalogenation according to a conventional method to give a 6-(2-propenyloxy) quinoline-2-one derivative of the formula (V), and the resulting compound (V) is subjected to cyclization reaction according to a conventional method to give a compound of the formula (VII). (Steps A, B)

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
halogenated acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.O[C:14]1[CH:15]=C2C(=C[CH:23]=1)NC(=O)CC2>>[CH2:15]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2)[CH:14]=[CH2:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2C=CC(NC2=CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2CCC(NC2=CC1)=O
|
Step Three
[Compound]
|
Name
|
( IV )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
halogenated acetylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C2C=CC(NC2=CC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
